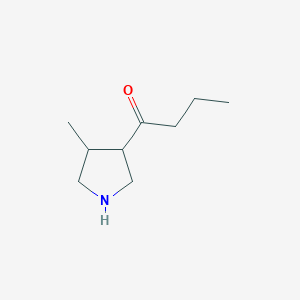

1-(4-Methylpyrrolidin-3-yl)butan-1-one

Description

1-(4-Methylpyrrolidin-3-yl)butan-1-one is a ketone derivative featuring a butanone backbone substituted with a 4-methylpyrrolidin-3-yl group. For instance, compounds with similar pyrrolidine or piperidine moieties are often employed as intermediates in drug synthesis or as ligands in coordination chemistry .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(4-methylpyrrolidin-3-yl)butan-1-one |

InChI |

InChI=1S/C9H17NO/c1-3-4-9(11)8-6-10-5-7(8)2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

IZZZXPHZEUGPCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CNCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrrolidin-3-yl)butan-1-one typically involves the reaction of 4-methylpyrrolidine with butanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylpyrrolidin-3-yl)butan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 1-(4-Methylpyrrolidin-3-yl)butan-1-one and related butanone derivatives.

Table 1: Comparative Analysis of Butanone Derivatives

Structural and Functional Insights

In contrast, the pyridin-2-yl group in 1-(Pyridin-2-yl)butan-1-one offers aromaticity and π-stacking capabilities, making it suitable for coordination chemistry . The 4-hydroxypiperidin-1-yl substituent in 1-(4-Hydroxypiperidin-1-yl)butan-1-one provides a hydroxyl group for hydrogen bonding, which could improve solubility and biological activity .

Molecular Weight and Physicochemical Properties :

- Chlorine substitution in 1-(6-Chloropyridin-3-yl)butan-1-one increases molecular weight (183.64 g/mol) and lipophilicity, which may enhance membrane permeability in drug candidates .

- The cyclohexylphenyl group in 1-(4-Cyclohexylphenyl)butan-1-one contributes to high molecular weight (230.35 g/mol) and hydrophobicity, favoring applications in polymer or material sciences .

Applications in Synthesis: Pyridine- and chloropyridine-substituted butanones are widely used in pharmaceutical intermediates due to their electron-withdrawing effects, which facilitate nucleophilic reactions . Piperidine and pyrrolidine derivatives are common in central nervous system (CNS) drug design, leveraging their ability to cross the blood-brain barrier .

Biological Activity

1-(4-Methylpyrrolidin-3-yl)butan-1-one is an organic compound with significant interest in medicinal chemistry and pharmacology. Its structural characteristics, including a pyrrolidine ring and a butanone moiety, suggest potential interactions with various biological targets, influencing enzymatic pathways and receptor activities.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylpyrrolidin-3-yl)butan-1-one is C₉H₁₇NO. The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) substituted with a butanone group, enhancing its reactivity and biological activity. The methyl group on the pyrrolidine ring further contributes to its unique chemical properties.

Biological Activity

Research indicates that 1-(4-Methylpyrrolidin-3-yl)butan-1-one interacts with various biological molecules, potentially affecting multiple pathways:

- Receptor Binding : The compound may exhibit binding affinities to specific receptors, influencing neurotransmitter systems.

- Enzyme Interaction : It is hypothesized to modulate enzymatic activities, which could lead to therapeutic applications in treating neurological disorders or other conditions.

The mechanism of action for 1-(4-Methylpyrrolidin-3-yl)butan-1-one is not fully elucidated; however, it likely involves:

- Target Interaction : Binding to specific receptors or enzymes within the biological system.

- Pathway Modulation : Altering signaling pathways that could lead to physiological effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of 1-(4-Methylpyrrolidin-3-yl)butan-1-one:

- Neuropharmacological Studies : Initial findings suggest that compounds with similar structures exhibit anxiolytic and antidepressant effects. Research focused on the interaction of this compound with serotonin and dopamine receptors could provide insights into its potential therapeutic uses.

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of 1-(4-Methylpyrrolidin-3-yl)butan-1-one. Preliminary data indicate low toxicity in vitro, but further in vivo studies are necessary to confirm these results.

Comparative Analysis

To better understand the uniqueness of 1-(4-Methylpyrrolidin-3-yl)butan-1-one, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one | Similar pyrrolidine structure | Different functional groups affecting properties |

| N,N-Diethyl-2-methylpyrrolidine | Contains two ethyl groups attached to nitrogen | Varies in alkyl substitution, influencing activity |

| Tianeptine | A distinct piperidine derivative | Known for antidepressant properties |

The comparison highlights how variations in structure can influence biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.